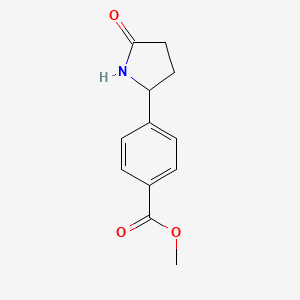
Methyl 4-(5-oxopyrrolidin-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Oxo-2-pyrrolidinyl)benzoic acid methyl ester is an organic compound that features a pyrrolidinyl ring attached to a benzoic acid methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Oxo-2-pyrrolidinyl)benzoic acid methyl ester typically involves the reaction of 4-(5-Oxo-2-pyrrolidinyl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5-Oxo-2-pyrrolidinyl)benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
4-(5-Oxo-2-pyrrolidinyl)benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Oxo-2-pyrrolidinyl)benzoic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- 4-(5-oxopyrrolidin-2-yl)benzoic acid
Uniqueness
4-(5-Oxo-2-pyrrolidinyl)benzoic acid methyl ester is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets .
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 4-(5-oxopyrrolidin-2-yl)benzoate |
InChI |
InChI=1S/C12H13NO3/c1-16-12(15)9-4-2-8(3-5-9)10-6-7-11(14)13-10/h2-5,10H,6-7H2,1H3,(H,13,14) |
InChI Key |
WAFCKMNQCRLFPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



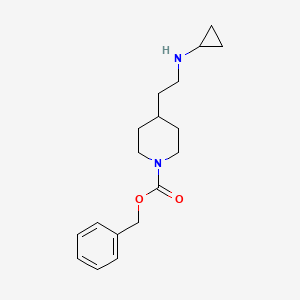
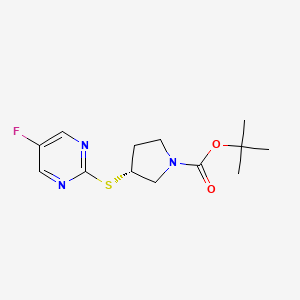
![6-Benzyl-2-(chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13966879.png)

![2-[2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid](/img/structure/B13966892.png)
![Benzyl 8-cyclopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13966898.png)

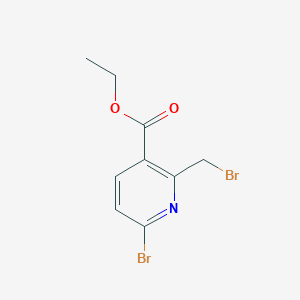
![2-Bromo-1-[5-bromo-3-(ethylsulfonyl)-2-pyridinyl]ethanone](/img/structure/B13966904.png)
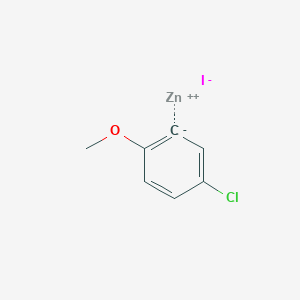
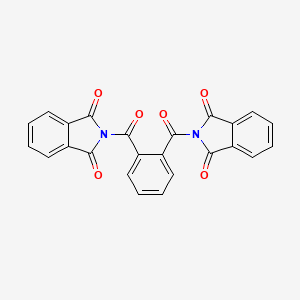
![2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-amine](/img/structure/B13966918.png)
![3-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13966924.png)
